molecular formula C19H16O7 B099875 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone CAS No. 15485-76-4

2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone

Cat. No.: B099875
CAS No.: 15485-76-4
M. Wt: 356.3 g/mol
InChI Key: WIXLQXLEPYJDRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbethoxy-5,7-dihydroxy-4’-methoxyisoflavone typically involves the condensation of appropriate phenolic compounds with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the isoflavone core structure .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Carbethoxy-5,7-dihydroxy-4’-methoxyisoflavone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted isoflavones, depending on the specific reaction and conditions used .

Scientific Research Applications

2-Carbethoxy-5,7-dihydroxy-4’-methoxyisoflavone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other bioactive isoflavones and flavonoids.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its estrogenic and antiestrogenic activities, which could have implications in hormone-related therapies.

Mechanism of Action

The mechanism of action of 2-Carbethoxy-5,7-dihydroxy-4’-methoxyisoflavone involves its interaction with estrogen receptors, where it can exhibit either estrogenic or antiestrogenic effects depending on the tissue specificity. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. Additionally, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carbethoxy-5,7-dihydroxy-4’-methoxyisoflavone is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other isoflavones. Its ester group also provides a site for further chemical modifications, potentially enhancing its bioactivity and applications .

Properties

IUPAC Name

ethyl 5,7-dihydroxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-3-25-19(23)18-15(10-4-6-12(24-2)7-5-10)17(22)16-13(21)8-11(20)9-14(16)26-18/h4-9,20-21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXLQXLEPYJDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165750
Record name 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15485-76-4
Record name Ethyl 5,7-dihydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15485-76-4
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Record name 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone
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Record name 15485-76-4
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Record name 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone
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Record name Ethyl 5,7-dihydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.904
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Record name 2-CARBETHOXY-5,7-DIHYDROXY-4'-METHOXYISOFLAVONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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